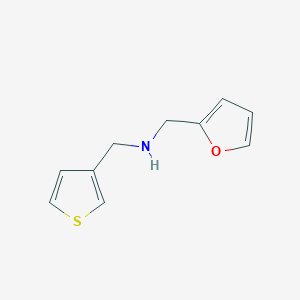

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine

Descripción general

Descripción

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The presence of these rings in a single molecule can impart unique chemical and physical properties, making it a compound of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling of the furan and thiophene rings: This step involves the use of a suitable linker, such as a methylene group, to connect the two rings. This can be achieved through a nucleophilic substitution reaction where the furan ring is functionalized with a leaving group, and the thiophene ring is introduced via a nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly catalysts.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene and furan moieties undergo selective oxidation under controlled conditions:

-

Thiophene oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxide derivatives (e.g., 1-(furan-2-yl)-N-(thiophen-3-ylmethyl(sulfinyl))methanamine ) at 0°C in dichloromethane . Higher temperatures or prolonged exposure yield sulfones.

-

Furan oxidation : Treatment with potassium permanganate in acidic conditions generates γ-lactones via furan ring opening .

Reduction Reactions

The methanamine group participates in reductive transformations:

-

Catalytic hydrogenation : Using Pd/C under H₂ (1 atm) reduces the furan ring to tetrahydrofuran, enhancing solubility .

-

Borch reduction : Sodium cyanoborohydride selectively reduces imine intermediates formed during derivatization .

Nucleophilic Substitution

The primary amine undergoes alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form secondary amines.

-

Acylation : Acetyl chloride in pyridine yields acetamide derivatives .

Cross-Coupling Reactions

The aromatic rings enable metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : Thiophene-3-ylmethyl boronic acid reacts with aryl halides using Pd(PPh₃)₄ .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides under Pd/Xantphos catalysis .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, ∆ | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | 48% |

Acid-Base Reactions

The amine forms salts with mineral acids (e.g., HCl, H₂SO₄), improving crystallinity . Protonation occurs preferentially at the primary amine site (pKₐ ≈ 9.2) .

This compound’s reactivity is leveraged in medicinal chemistry (e.g., anticancer agents ) and materials science (conductive polymers ). Further studies should explore enantioselective transformations and catalytic applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine features a furan ring and a thiophene moiety, contributing to its unique chemical reactivity. Its molecular formula is , with a molecular weight of 193.27 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable candidate for research.

Chemistry

This compound serves as a building block for synthesizing more complex molecules in heterocyclic chemistry. Its unique structure allows for the investigation of new synthetic pathways and the development of novel materials.

Biology

The compound has been explored for its bioactive properties , particularly in the development of pharmaceuticals. Its interactions with biological systems can lead to the design of new therapeutic agents targeting various diseases.

Medicine

Research into the pharmacological properties of this compound suggests potential applications in treating conditions such as cancer and neurodegenerative diseases. Its ability to inhibit specific enzymes involved in disease progression is currently under investigation.

Biological Activities

The biological activities of this compound include:

1. Antitumor Properties:

- Preliminary studies indicate that this compound may inhibit tumor growth by targeting enzymes associated with cancer progression.

2. Enzyme Inhibition:

- The compound exhibits binding capabilities to biomolecules, suggesting potential roles in modulating enzyme activities or receptor interactions.

3. Mechanism of Action:

- The mechanism involves interactions through hydrophobic contacts and hydrogen bonding facilitated by its aromatic rings.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Antitumor Activity | Investigated the inhibition of specific cancer-related enzymes, showing promise in reducing tumor growth rates. |

| Enzyme Interaction Studies | Demonstrated effective binding to various proteins, indicating potential therapeutic applications. |

| Pharmacological Research | Explored the compound's role in neurodegenerative disease models, suggesting mechanisms for neuroprotection. |

Mecanismo De Acción

The mechanism of action of 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(furan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine

- 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine

- 1-(furan-3-yl)-N-(thiophen-3-ylmethyl)methanamine

Uniqueness

1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and physical properties. The combination of these two heterocycles in a single molecule can result in unique electronic properties, making it valuable for various applications in materials science and pharmaceuticals.

Actividad Biológica

1-(Furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and a thiophene moiety, contributing to its chemical reactivity and biological interactions. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur, which are crucial for its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antitumor Properties

- The compound has been studied for its potential to inhibit tumor growth. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in cancer progression. The structural features of the furan and thiophene rings enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

2. Enzyme Inhibition

- Interaction studies have shown that this compound can effectively bind to various biomolecules, including proteins and nucleic acids. This binding capability is essential for understanding its mechanism of action as a potential therapeutic agent.

3. Mechanism of Action

- The mechanism by which this compound exerts its effects is believed to involve modulation of enzyme activity or receptor interactions. The aromatic rings facilitate these interactions through hydrophobic contacts and hydrogen bonding .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Microwave-Assisted Synthesis : Utilizing microwave reactors to optimize reaction conditions and improve yields .

- Electrophilic Substitutions : The furan ring can undergo various reactions such as electrophilic substitutions, which are valuable for creating derivatives with enhanced biological activities.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWFINGMDUMRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393878 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892593-40-7 | |

| Record name | 1-(Furan-2-yl)-N-[(thiophen-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.